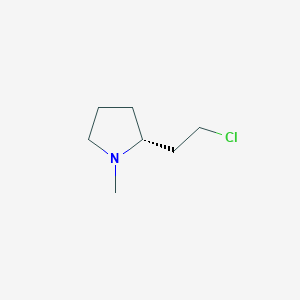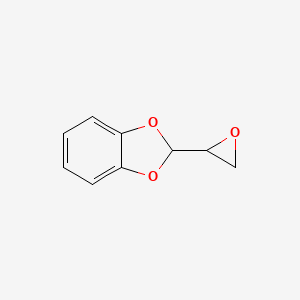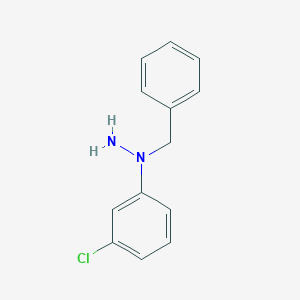![molecular formula C21H21NO2 B14501986 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine CAS No. 63231-90-3](/img/structure/B14501986.png)
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring through an ethyl chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzylic position to a methylene group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, methylene derivatives, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can act as a coordinating site for metal ions, enhancing its activity in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyloxy-4-methoxybenzoic acid methyl ester
- 2-Methoxy-6-methylbenzoic acid ethyl ester
- Benzoic acid cyano-(4-methoxy-phenyl)-methyl ester
Uniqueness
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is unique due to its specific combination of functional groups and its structural arrangement. The presence of both benzyloxy and methoxy groups on the phenyl ring, along with the pyridine ring, provides distinct chemical and biological properties that are not commonly found in other similar compounds.
Eigenschaften
CAS-Nummer |
63231-90-3 |
|---|---|
Molekularformel |
C21H21NO2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-[2-(3-methoxy-5-phenylmethoxyphenyl)ethyl]pyridine |
InChI |
InChI=1S/C21H21NO2/c1-23-20-12-19(10-9-17-8-5-11-22-15-17)13-21(14-20)24-16-18-6-3-2-4-7-18/h2-8,11-15H,9-10,16H2,1H3 |
InChI-Schlüssel |
IYXTYKLPCISSGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CCC2=CN=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)





![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
